REACTION_CXSMILES
|
O=CC[O:4][C:5]1[CH:6]=[C:7]([C:11]2[S:15][C:14]([C:16]([O:18]CC)=O)=[CH:13][CH:12]=2)[CH:8]=[CH:9][CH:10]=1.[OH-].[Li+].[Cl-].ClC=[N+:26](C)C.[OH-].[NH4+]>O.O1CCCC1>[OH:4][C:5]1[CH:6]=[C:7]([C:11]2[S:15][C:14]([C:16]([NH2:26])=[O:18])=[CH:13][CH:12]=2)[CH:8]=[CH:9][CH:10]=1 |f:1.2,3.4,5.6|
|
Name
|
ethyl 5-{3-[(2-oxoethyl)oxy]phenyl}-2-thiophenecarboxylate
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
O=CCOC=1C=C(C=CC1)C1=CC=C(S1)C(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC=[N+](C)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 h
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate three times
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The solid residue (0.75 g) was dissolved in dry tetrahydrofuran (15 ml)
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
TEMPERATURE
|
Details
|
The pre-cooled
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at the room temperature
|
Type
|
CUSTOM
|
Details
|
Tetrahydrofuran was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate three times
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (80% ethyl acetate in hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |